2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
2-piperidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-15(21)10-9-11(12-5-4-8-22-12)17-14-13(10)23-16(18-14)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEIHINIEXBTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the piperidine and thiophene groups: These groups can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or other transition metals for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of thiazolo[4,5-b]pyridine compounds exhibit significant antiviral properties. For instance, piperidine-substituted thiazolo compounds have been found to act as potent inhibitors of reverse transcriptase, showcasing improved resistance profiles compared to existing antiviral drugs like Etravirine .
Anti-inflammatory and Analgesic Properties
The synthesis of various thiazolo derivatives has led to the discovery of compounds with notable anti-inflammatory and analgesic effects. A series of synthesized compounds demonstrated efficacy in in vivo models for pain relief and inflammation reduction, suggesting that modifications to the thiazolo structure can enhance therapeutic outcomes .
Neuroprotective Effects
Compounds containing the thiazolo framework have been explored for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The ability of these compounds to act as antagonists at adenosine receptors has been linked to neuroprotective effects and improved cognitive function in preclinical models .
Case Studies
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might bind to certain enzymes or receptors, inhibiting or activating their function. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position of the thiazolo[4,5-b]pyridine scaffold is critical for modulating electronic and steric properties. Key analogs include:
Key Observations :
Variations in the Amine Ring at Position 2
The 2-position amine ring influences conformational flexibility and steric bulk:
Biological Activity
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It incorporates structural motifs commonly associated with various pharmacological effects, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The compound features a piperidine ring, a thiophene moiety, and a thiazolo[4,5-b]pyridine backbone. Its molecular formula is , and it has a molecular weight of approximately 248.31 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Antiviral Activity
Recent studies have indicated that derivatives of thiazolo[4,5-b]pyridine compounds exhibit significant antiviral properties. For instance, compounds with similar structures have shown activity against HIV reverse transcriptase (RT). A study highlighted that certain thiazolo derivatives displayed EC50 values ranging from 18.1 to 28.1 nM against resistant strains of HIV, suggesting that modifications to the thiazolo structure can enhance antiviral potency .
Antioxidant Properties
The antioxidant activity of this compound class has also been evaluated. In comparative studies, thiazolo derivatives demonstrated a range of antioxidant activities, with some compounds achieving inhibition rates comparable to standard antioxidants like Trolox. For example, certain derivatives exhibited antioxidant activities between 71% and 82%, indicating the potential for therapeutic applications in oxidative stress-related conditions .
Antimicrobial Activity
The antimicrobial efficacy of compounds related to this compound has been explored through various assays. One study reported that certain derivatives showed promising activity against bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests potential use in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the piperidine group has been associated with increased binding affinity to biological targets, while modifications to the thiophene and thiazole rings can enhance selectivity and potency. For instance, substituents on the thiophene ring have been shown to significantly influence the overall biological activity .
Study 1: Antiviral Efficacy
In a detailed investigation, a series of thiazolo derivatives were synthesized and tested for their ability to inhibit HIV RT. The most potent compound demonstrated an EC50 value of 10 µM, which was attributed to favorable interactions at the active site of the enzyme . This study emphasizes the importance of structural modifications in enhancing antiviral properties.
Study 2: Antioxidant Evaluation
Another research effort focused on evaluating the antioxidant capacity of various thiazolo derivatives using lipid peroxidation assays. The results indicated that certain compounds could effectively reduce oxidative damage in cellular models, highlighting their potential as therapeutic agents for diseases linked to oxidative stress .
Q & A
Basic: What are the key considerations for synthesizing 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[4,5-b]pyridine core. Key steps include:
- Cyclization : Use of sodium hydroxide in dichloromethane to facilitate ring closure (common in heterocyclic chemistry) .
- Substitution reactions : Piperidine and thiophene moieties are introduced via nucleophilic substitution or coupling reactions. Base sensitivity must be managed, as seen in analogous pyridine-thiazole systems .
- Purification : Column chromatography or crystallization (e.g., using acetonitrile or ethanol) is critical for isolating high-purity intermediates .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : - and -NMR are used to confirm substituent positions, as demonstrated in structurally similar thiazolo[5,4-d]pyrimidines .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for piperidine-containing analogs) .
- Melting Point Analysis : Consistent melting ranges (e.g., 197–221°C for related compounds) indicate purity .
Advanced: How can reaction yields be optimized during synthesis?
Yields vary based on:
- Base selection : Strong bases like NaOH in dichloromethane enhance substitution efficiency but may deprotonate sensitive intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility for cyclization steps, as seen in thieno[2,3-b]pyridine syntheses .
- Temperature control : Microwave-assisted reactions reduce side-product formation in heterocyclic systems .
For example, yields for piperidine-substituted analogs range from 25% to 51%, depending on steric hindrance and purification methods .
Advanced: How do structural modifications influence antimicrobial activity?
- Thiophene vs. phenyl groups : Thiophene enhances electron-richness, potentially improving binding to bacterial targets (as observed in SAR studies of thieno[2,3-b]pyridines) .
- Piperidine positioning : Substituents on the piperidine ring (e.g., benzyl or phenethyl groups) modulate lipophilicity and membrane penetration, as shown in thiazolo[5,4-d]pyrimidine derivatives .
- Carboxylic acid moiety : Critical for hydrogen bonding with enzyme active sites, similar to quinolone antibiotics .
Advanced: How should researchers address stability and reactivity challenges?
- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation, as recommended for thiazole derivatives .
- Moisture control : Use anhydrous solvents and inert atmospheres during reactions to avoid hydrolysis of the carboxylic acid group .
- Toxicity mitigation : Follow safety protocols (e.g., P301–P390 for ingestion/contact risks) due to potential mutagenicity in aromatic heterocycles .
Advanced: What strategies resolve contradictions in pharmacological data?
- Dose-response assays : Reproduce activity tests across multiple bacterial strains (e.g., S. aureus vs. E. coli) to validate selectivity .
- Computational modeling : Molecular docking can explain discrepancies in activity between analogs (e.g., piperidine vs. piperazine substitutions) .
- Batch consistency : Ensure purity >95% via HPLC to rule out impurity-driven variability .
Advanced: How is the compound’s reactivity influenced by its fused-ring system?
- Electrophilic substitution : The thiazolo[4,5-b]pyridine core directs electrophiles to the 5-position (thiophene) due to electron-rich sulfur atoms .
- Acid-base behavior : The carboxylic acid group (pKa ~3–4) affects solubility and bioavailability, requiring pH-adjusted formulations for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
